Thiourea, N-(9R)-cinchonan-9-yl-N'-[(2R)-2-pyrrolidinylmethyl]-
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Description
Thiourea, N-(9R)-cinchonan-9-yl-N'-[(2R)-2-pyrrolidinylmethyl]-, also known as Thiourea, N-(9R)-cinchonan-9-yl-N'-[(2R)-2-pyrrolidinylmethyl]-, is a useful research compound. Its molecular formula is C25H33N5S and its molecular weight is 435.634. The purity is usually 95%.
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Biological Activity
Thiourea derivatives have gained attention in medicinal chemistry due to their diverse biological activities, including antinociceptive and anti-inflammatory properties. The compound Thiourea, N-(9R)-cinchonan-9-yl-N'-[(2R)-2-pyrrolidinylmethyl]- is a notable member of this class, exhibiting significant pharmacological potential. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various models, and potential therapeutic applications.
- Molecular Formula : C25H33N5S
- Molecular Weight : 435.634 g/mol
- CAS Number : 1222966-44-0
Thiourea compounds often exert their biological effects through several mechanisms:
- Inhibition of Pro-inflammatory Mediators : Thiourea derivatives can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
- Antinociceptive Effects : These compounds may modulate pain pathways by interacting with various receptors involved in nociception.
- Antioxidant Activity : Some thioureas exhibit antioxidant properties, which can mitigate oxidative stress-related damage in tissues.
Antinociceptive Properties
Recent studies have demonstrated that Thiourea, N-(9R)-cinchonan-9-yl-N'-[(2R)-2-pyrrolidinylmethyl]- exhibits significant antinociceptive effects in various animal models. For example, a study evaluated its efficacy against chemically induced nociception and found that it significantly reduced pain responses comparable to traditional analgesics like aspirin and tramadol .
Anti-inflammatory Effects
The compound also shows promising anti-inflammatory activity. In a carrageenan-induced paw edema model, it effectively suppressed inflammatory responses without inducing ulcerogenic effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) . This is crucial for developing safer therapeutic agents.
Case Studies
-
Study on Pain Management :
- Objective : Assess the analgesic potential of the compound.
- Methodology : Groups of mice were treated with varying doses of the thiourea derivative and subjected to pain-inducing stimuli.
- Results : Significant reductions in pain were observed at doses of 15 mg/kg, 30 mg/kg, and 45 mg/kg, demonstrating a dose-dependent effect .
- Inflammation Model :
Comparative Biological Activity Table
Compound Name | Antinociceptive Activity | Anti-inflammatory Activity | Ulcerogenic Potential |
---|---|---|---|
Thiourea, N-(9R)-cinchonan-9-yl-N'-[(2R)-2-pyrrolidinylmethyl]- | High | High | Low |
Aspirin | Moderate | High | High |
Indomethacin | Moderate | High | High |
Properties
IUPAC Name |
1-[(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]-3-[[(2R)-pyrrolidin-2-yl]methyl]thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N5S/c1-2-17-16-30-13-10-18(17)14-23(30)24(29-25(31)28-15-19-6-5-11-26-19)21-9-12-27-22-8-4-3-7-20(21)22/h2-4,7-9,12,17-19,23-24,26H,1,5-6,10-11,13-16H2,(H2,28,29,31)/t17-,18-,19+,23+,24+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPMVHRJTABIAB-NVYVXJCQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=S)NCC5CCCN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@@H](C3=CC=NC4=CC=CC=C34)NC(=S)NC[C@H]5CCCN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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